molecular formula C7H4BrN3O2 B1344108 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 954217-62-0

6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No. B1344108
M. Wt: 242.03 g/mol
InChI Key: CKRCPGOGLKGUJZ-UHFFFAOYSA-N
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Description

6-Bromo-3H-imidazo[4,5-b]pyridine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of polysubstituted imidazo[4,5-b]pyridines, including 6-bromo derivatives, has been achieved through different methods. One approach involves microwave-assisted one-pot cyclization combined with Suzuki coupling and palladium-catalyzed heteroarylation, starting from 2-amino-5-halogenopyridines and other reagents to obtain good yields of the desired products . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . These synthetic routes highlight the versatility and efficiency of modern synthetic chemistry in constructing complex heterocyclic structures.

Molecular Structure Analysis

The molecular and crystal structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been elucidated using single-crystal X-ray diffraction. This compound exhibits a monoclinic space group with specific cell parameters and is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Such detailed structural analysis is crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of imidazo[4,5-b]pyridine derivatives can be explored through various functionalization reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine leads to the formation of a 3H-imidazo[4,5-b]pyridine derivative, showcasing the potential for creating diverse chemical structures through selective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. These compounds have been characterized using NMR spectroscopy and X-ray crystallography, providing insights into their stability and electronic properties . Additionally, theoretical calculations using DFT and molecular docking studies have been performed to predict the behavior of these molecules in biological systems, such as their potential inhibition of tyrosyl-tRNA synthetase . The physical properties, such as solubility and melting points, are not explicitly detailed in the provided papers but can be inferred to some extent from the molecular structures and intermolecular interactions described.

Scientific Research Applications

Corrosion Inhibition

One significant application of imidazo[4,5-b] pyridine derivatives, including the 6-bromo variant, is in the field of corrosion inhibition. A study conducted by Saady et al. (2021) on the inhibitory performance of such derivatives against mild steel corrosion in hydrochloric acid demonstrated high inhibition efficiency, suggesting these compounds as effective corrosion inhibitors. The use of techniques like potentiodynamic polarization indicated that these derivatives act as mixed-type inhibitors. Theoretical approaches like Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations supported the experimental findings, highlighting the potential of these derivatives in protecting metals against corrosion in acidic environments (Saady et al., 2021).

Anticancer and Antimicrobial Activities

Shelke et al. (2017) described the synthesis and evaluation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives for their anticancer and antimicrobial activities. The study highlighted that certain compounds among the synthesized derivatives exhibited prominent antibacterial, antifungal, and anticancer activities, particularly against breast cancer cell lines. This suggests the imidazo[4,5-b]pyridine moiety as a promising scaffold for developing new therapeutic agents with anticancer and antimicrobial properties (Shelke et al., 2017).

Enzyme Inhibition

Research by Jabri et al. (2023) on the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives explored their potential as tyrosyl-tRNA synthetase inhibitors. The study employed a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions. The synthesized compounds were characterized and analyzed using DFT calculations and molecular docking studies. The findings suggested the high binding affinity of certain derivatives to the target enzyme, indicating their potential as enzyme inhibitors (Jabri et al., 2023).

Future Directions

The imidazopyridines, including 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid, have shown significant potential in medicinal chemistry . Their ability to influence many cellular pathways opens up possibilities for their use in treating various disease conditions. Future research may focus on exploring these potentials further and developing new drugs based on these compounds.

properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRCPGOGLKGUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

CAS RN

954217-62-0
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
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